2'-BR-5'-Chlorobenzoguanamine
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 2 and 4, and a 2-bromo-5-chlorophenyl group at position 6. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- typically involves the trimerization of nitriles or the condensation of cyanoguanidine with substituted nitriles. One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions to form the triazine core . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing triazine derivatives .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale trimerization reactions of nitriles. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The triazine ring can participate in condensation reactions with aldehydes and amines to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- include:
Hydrochloric Acid: Used in condensation reactions to promote the formation of the triazine ring.
Sodium Carbonate: Employed in substitution reactions to neutralize acidic by-products.
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar structure but with a phenyl group instead of the 2-bromo-5-chlorophenyl group.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains a chlorine atom at position 6 instead of the 2-bromo-5-chlorophenyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms in the phenyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogen substitution can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57381-38-1 |
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Molecular Formula |
C9H7BrClN5 |
Molecular Weight |
300.54 g/mol |
IUPAC Name |
6-(2-bromo-5-chlorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrClN5/c10-6-2-1-4(11)3-5(6)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI Key |
HUEOANRCEPQXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Br |
Origin of Product |
United States |
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